![molecular formula C21H17ClN4O3 B2513543 N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide CAS No. 946323-69-9](/img/structure/B2513543.png)
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2003 by Pfizer, and has since been investigated for its potential use in treating various autoimmune diseases.
科学的研究の応用
- Src/Abl Kinase Inhibition : Imidazole-containing compounds, including derivatives of N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide, have been investigated as effective inhibitors of Src and Abl kinases. These kinases play crucial roles in cell signaling pathways and are implicated in cancer progression. The compound’s ability to inhibit these kinases may have therapeutic implications for both hematological malignancies (such as chronic myeloid leukemia) and solid tumors .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits excellent antiproliferative activity against various cancer cell lines, including both blood cancers and solid tumors. Its potency suggests potential as an anticancer agent .
- Crystal Structure Determination : Researchers have elucidated the crystal structure of N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide. The compound crystallizes in a monoclinic space group, with specific unit cell parameters. Such structural information is valuable for understanding its interactions with biological targets and guiding drug design .
- Targeting Specific Binding Sites : The compound’s unique structure, including the imidazole moiety, provides opportunities for rational drug design. Researchers can explore modifications to enhance binding affinity, selectivity, and pharmacokinetic properties. Computational studies can predict binding modes and guide further optimization .
- Preclinical Studies : In animal models (e.g., K562 xenograft model for chronic myeloid leukemia), N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide has demonstrated oral bioavailability and significant tumor regression at multiple dose levels. Importantly, toxicity remains low, making it a promising candidate for further development .
- Reaction Details : The compound is synthesized by reacting 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux conditions. Purification involves flash column chromatography, leading to the formation of colorless block crystals. Understanding the synthetic route aids in scalability and production .
Kinase Inhibition and Anticancer Potential
Antiproliferative Activity
Crystallography and Structural Insights
Drug Design and Optimization
Oral Bioavailability and Toxicity Profile
Synthetic Pathway and Preparation
特性
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-18-6-4-3-5-14(18)21(27)24-16-11-13(7-8-15(16)22)17-12-26-19(23-17)9-10-20(25-26)29-2/h3-12H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYSWQJSHDMIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。